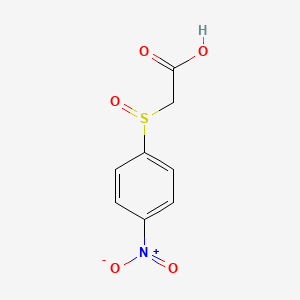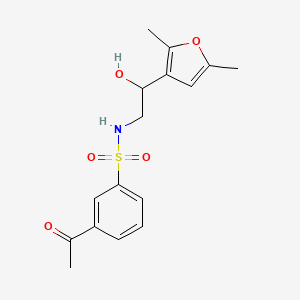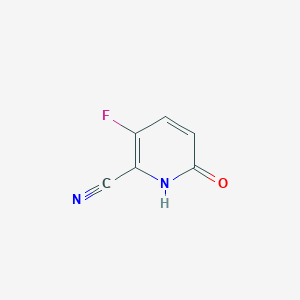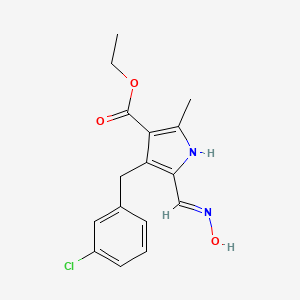![molecular formula C25H20F2N2O4S B2504826 2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 872207-54-0](/img/structure/B2504826.png)
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide, is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with antifungal properties, indicating the relevance of acetamide groups in medicinal chemistry . The second paper describes the synthesis of a compound with a quinolinone core, similar to the one in the compound of interest, which suggests that the quinolinone moiety might be a key pharmacophore for biological activity .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization of core structures to enhance biological activity and stability. For example, the introduction of a gem-dimethyl group in the morpholin-2-one core improved plasmatic stability . Similarly, the synthesis of the quinolinone derivative involved a Sonogashira cross-coupling, a powerful method for forming carbon-carbon bonds, which could be a plausible step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds includes key functional groups that are likely to be present in the compound of interest. The presence of an acetamide group is common in both papers, suggesting its importance in the molecular framework for biological activity . The quinolinone core mentioned in the second paper is structurally similar to the quinolin-1-yl moiety in the compound of interest, which may contribute to its potential pharmacological properties .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound of interest, they do highlight the use of cross-coupling reactions in the synthesis of complex organic molecules . These reactions are crucial for constructing diverse molecular architectures, which can be inferred to be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from the structural motifs present in the related compounds. For instance, the presence of fluorine atoms and sulfonyl groups can affect the compound's lipophilicity and metabolic stability, which are important factors in drug design . The acetamide group could influence the compound's solubility and its interaction with biological targets.
科学的研究の応用
Understanding Sulfonyl Compounds
Sulfonyl compounds, due to their unique electronic properties and stability, are often utilized in medicinal chemistry for the development of therapeutic agents. Their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes them valuable in drug design and discovery processes. For example, sulfonamides represent a class of sulfonyl-containing compounds that have been explored for their antibacterial properties, showcasing the sulfonyl group's versatility in pharmaceutical applications (Carta, Scozzafava, & Supuran, 2012).
Fluoroquinolone Research Applications
Fluoroquinolones are a class of antibacterial agents that have been extensively studied for their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The presence of fluorine atoms in these compounds enhances their pharmacokinetic properties and antibacterial activity, making them a focus of antimicrobial resistance research and new drug development efforts. The study of fluoroquinolone photosensitization also highlights the importance of understanding the photophysical properties of such compounds in developing safer and more effective therapeutic agents (Ferguson, 1995).
Acetamide in Scientific Research
Acetamide derivatives are explored in various research contexts, including their toxicity, metabolism, and environmental impact. For instance, the study of acetaminophen, an acetamide derivative, focuses on its metabolic pathways, toxicity mechanisms, and the development of advanced oxidation processes for its removal from environmental matrices. This research underscores the significance of understanding the environmental fate and biological effects of acetamide-containing compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
特性
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-15-3-9-20(11-16(15)2)34(32,33)23-13-29(22-10-6-18(27)12-21(22)25(23)31)14-24(30)28-19-7-4-17(26)5-8-19/h3-13H,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWUWGWVURPNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)
![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)





![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)